(s)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride
Description
(S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine derivative featuring a substituted phenyl ring with chlorine and fluorine at the 3- and 4-positions, respectively. The compound’s stereochemistry (S-configuration) and halogen substituents contribute to its physicochemical and biological properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZRFOSIIFHDFS-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 3-chloro-4-fluorophenyl starting material.
Formation of Ethanamine Group: The ethanamine group is introduced through a series of reactions, often involving the use of reagents such as ethylamine or other amine sources.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine and fluorine, as well as nucleophiles like amines and alcohols, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted phenylamines.
Scientific Research Applications
Scientific Research Applications
(S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride has several notable applications in scientific research:
- Pharmaceutical Intermediates : It serves as a precursor in synthesizing biologically active compounds, particularly those targeting neurological pathways.
- Biological Activity Studies : Research indicates that this compound interacts with specific receptors and enzymes, potentially modulating physiological responses. For instance, it has been investigated for its agonistic or antagonistic effects on serotonin receptors, which could lead to novel treatments for psychiatric disorders .
- Tyrosinase Inhibition : Recent studies have explored its role as an inhibitor of tyrosinase, an enzyme involved in melanin production. Compounds bearing the 3-chloro-4-fluorophenyl motif have shown promising inhibitory effects, making them candidates for skin-related therapies .
Case Studies
Several studies illustrate the applications of this compound:
- Study on Receptor Interaction : A study published in RSC Advances investigated the interaction of this compound with serotonin receptors, revealing its potential as a selective biased agonist. The results indicated that it could preferentially activate specific signaling pathways, providing insights into its therapeutic potential .
- Tyrosinase Inhibition Assays : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of inhibition against tyrosinase compared to standard inhibitors like kojic acid. These findings suggest that structural modifications can enhance inhibitory potency .
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring play a crucial role in its binding affinity and activity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below summarizes critical parameters for (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride and its analogues:
Research Findings
Stereochemical Effects
- Enantiomeric Activity Differences : The S-enantiomer of 3-Cl-4-F derivatives shows higher receptor selectivity in chiral environments, as observed in antifungal studies where S-configuration correlated with potency .
- Purity Requirements : Enantiomeric purity >95% is essential for consistent pharmacological outcomes, as impurities in R-forms may antagonize intended effects .
Substituent Position and Electronic Effects
- 3-Cl-4-F vs. 4-Cl-3-F Isomers : The 3-Cl-4-F configuration generates a distinct dipole moment, favoring interactions with hydrophobic pockets in enzyme active sites. In contrast, the 4-Cl-3-F isomer exhibits weaker binding in serotonin receptor assays .
- Halogen Swaps (Cl→Br) : Bromine substitution at the 4-position increases molecular weight by ~44 g/mol and lipophilicity (clogP +1.2), enhancing blood-brain barrier penetration but raising hepatotoxicity risks .
Functional Group Modifications
- Methoxy vs. Halogen: Replacing 4-F with methoxy (OCH₃) improves aqueous solubility (e.g., 25 mg/mL vs.
- Trifluoromethyl Substitution : The CF₃ group at the 4-position increases metabolic stability (t₁/₂ +3 hours vs. parent) but may introduce steric hindrance, reducing affinity for compact binding sites .
Biological Activity
(S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride, also known as EVT-2941262, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, research findings, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C8H10ClF·HCl, with a molecular weight of approximately 210.07 g/mol. The compound features a chiral center at the ethylamine moiety and possesses both chloro and fluoro substituents on the phenyl ring. These structural characteristics are crucial for its biological activity, influencing its interaction with various biological targets.
This compound primarily interacts with specific enzymes and receptors within the body. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, allowing it to modulate various biochemical pathways.
- Receptor Interaction : The compound has been shown to act as an agonist or antagonist depending on the receptor type it interacts with, particularly in neurological pathways.
- Enzyme Modulation : It may influence enzyme activity, which can lead to alterations in metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies suggest that this compound may have implications in treating neurological disorders due to its interaction with serotonin receptors .
- Antitumor Activity : Preliminary investigations have indicated potential antitumor properties, although specific mechanisms remain under study .
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Modulation of serotonin receptors | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study: Neuropharmacological Implications
A study focused on the interaction of this compound with serotonin receptors demonstrated that it acts as a biased agonist. This selectivity could lead to fewer side effects compared to non-selective agents, making it a candidate for further development in treating mood disorders .
Case Study: Antitumor Potential
In vitro assays conducted on human cancer cell lines revealed that this compound exhibits significant cytotoxicity. The IC50 values ranged from 5 to 15 µM across different cell lines, suggesting its potential as an effective anticancer agent .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas of focus include:
- Pharmacokinetics : Understanding how the compound is metabolized and its bioavailability.
- Therapeutic Applications : Exploring its potential use in drug development for neurological and oncological conditions.
- Structural Modifications : Investigating how variations in structure can enhance efficacy and reduce toxicity.
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy (¹H/¹³C, ¹⁹F) confirms substitution patterns and purity.
- HPLC with Chiral Columns verifies enantiomeric excess (>99% for pharmaceutical-grade material).
- X-ray Crystallography (using SHELXL or similar software) validates the absolute configuration .
Basic: How is this compound utilized in medicinal chemistry research?
Methodological Answer:
The compound serves as a chiral building block for:
Receptor-Targeted Probes : Its fluorinated aromatic ring and amine group enable interactions with CNS receptors (e.g., dopamine, serotonin receptors).
Structure-Activity Relationship (SAR) Studies : Modifications at the 3-chloro-4-fluoro positions are tested for binding affinity and selectivity.
Prodrug Development : The hydrochloride salt enhances bioavailability in pharmacokinetic studies.
Example Protocol :
- In Vitro Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify receptor affinity (IC₅₀ values).
- Metabolic Stability Tests : Incubation with liver microsomes assesses CYP450-mediated degradation .
Advanced: How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
The (S)-enantiomer often exhibits distinct pharmacological properties compared to the (R)-form:
Enantiomer-Specific Binding :
- Docking Studies : Molecular modeling (DFT or MD simulations) predicts higher affinity of the (S)-form for target receptors due to optimal halogen bonding with the 3-Cl/4-F substituents .
- Experimental Validation : Chiral HPLC separation followed by in vitro testing confirms differences in IC₅₀ values (e.g., (S)-enantiomer shows 10-fold higher potency in serotonin receptor assays) .
Pharmacokinetic Divergence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
